N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMBGUHBRYXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Structural Characteristics
The compound features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its lipophilicity and metabolic stability. These characteristics enhance its interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan and pyridine rings is often associated with enhanced interactions with bacterial and viral targets. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting potential therapeutic applications against infections .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For instance, studies have demonstrated that structurally related compounds exhibit notable cytotoxicity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in derivatives that incorporate fluorinated groups, which are known to enhance biological effects through various mechanisms .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. For example, some studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals variations in biological activity based on structural modifications. Below is a summary table highlighting some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | Contains dichloro substituents | Antimicrobial | Enhanced activity due to halogen effects |
| N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamide | Similar sulfonamide structure | Antiviral | Specificity towards viral targets |
| 1H-Pyrazole derivatives | Incorporates pyrazole ring | Antibacterial | Different heterocyclic framework |
This table illustrates how modifications in structure can lead to variations in biological activity and application potential, underscoring the uniqueness of this compound within this class of compounds.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of related compounds against SARS-CoV-2, demonstrating low cytotoxicity and effective inhibition of viral replication pathways .
- Cytotoxicity Profiling : Another investigation assessed the cytotoxic effects of various derivatives on different cancer cell lines, revealing significant growth inhibition correlated with specific structural features such as trifluoromethyl substitutions .
Future Directions
Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological efficacy.
- In Vivo Studies : Assessing the therapeutic potential through animal models to evaluate pharmacokinetics and toxicity.
Scientific Research Applications
Medicinal Chemistry
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide has been investigated for its inhibitory effects on sirtuin enzymes, particularly SIRT1 and SIRT2. These proteins are involved in cellular processes such as aging, metabolism, and stress responses. Inhibition of these enzymes may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates that modifications in the structure can enhance potency against resistant bacterial strains, making it a candidate for further development in treating infections.
Antiviral Properties
Similar compounds have demonstrated specificity towards viral targets, suggesting potential antiviral properties. This opens avenues for research into the compound's effectiveness against various viral infections.
Cytotoxicity and Anticancer Potential
The compound has shown significant cytotoxic effects against cancer cell lines, indicating potential anticancer applications. For instance, studies focusing on heterocyclic compounds have reported IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting substantial anticancer potential.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | Contains dichloro substituents | Antimicrobial |
| N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamide | Similar sulfonamide structure | Antiviral |
| 5-(Furan-2-yl)-pyridin-3-carboxylic acid | Furan ring, pyridine | Potential anti-cancer activity |
Antibacterial Efficacy
A focused study evaluated various derivatives of sulfonamides for their antibacterial activity. Compounds with trifluoromethyl substitutions demonstrated enhanced potency against resistant bacterial strains, indicating that structural modifications can lead to improved biological efficacy.
Anti-inflammatory Mechanism
Investigations into the anti-inflammatory properties of related compounds revealed significant reductions in nitric oxide production in macrophage models, suggesting potential applications in treating inflammatory diseases.
Anticancer Screening
Research on the cytotoxic effects of heterocyclic compounds against breast cancer cells has shown promising results, with several compounds exhibiting low micromolar IC50 values, indicating substantial anticancer potential.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyridine Derivative Preparation : Introduce the furan-2-yl group to the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere .
Benzamide Formation : Couple the pyridine intermediate with 2-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .
- Key Optimizations :
- Control reaction temperature (60–80°C) to avoid side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high yields (>70%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Structural analogs with trifluoromethylbenzamide moieties show:
- Enzyme Inhibition : Potential targeting of kinases (e.g., B-Raf) or bacterial enzymes (e.g., PPTase) due to electron-withdrawing CF3 group enhancing binding affinity .
- Antimicrobial Probes : Thieno-pyrimidine analogs exhibit activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 29213) .
- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect trace intermediates (e.g., unreacted pyridine derivatives) .
- Dose-Response Validation : Perform IC50/EC50 assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve solubility and bioavailability for preclinical studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide nitrogen .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
